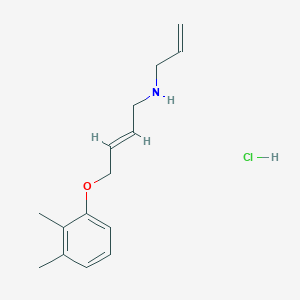
4-tert-butyl-N-(tetrahydro-3-furanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(tetrahydro-3-furanyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that belongs to the class of amides and is commonly known as TFB.
作用機序
The mechanism of action of TFB is not fully understood. However, studies have shown that TFB can inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. TFB has also been found to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects
TFB has been found to have several biochemical and physiological effects. Studies have shown that TFB can inhibit the activity of certain enzymes that are involved in the metabolism of drugs, leading to increased drug concentrations in the body. TFB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the primary advantages of TFB is its high purity, which makes it suitable for use in various lab experiments. TFB is also relatively stable, making it easy to handle and store. However, TFB is highly reactive with water and must be stored in a dry environment. Additionally, TFB is relatively expensive, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on TFB. One area of interest is the development of new drugs based on TFB. Researchers are also interested in studying the mechanism of action of TFB in more detail to better understand its potential applications. Additionally, studies are needed to determine the safety and toxicity of TFB in humans, which will be essential for the development of new drugs based on TFB.
Conclusion
4-tert-butyl-N-(tetrahydro-3-furanyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFB involves the reaction of 4-tert-butylbenzoyl chloride with tetrahydro-3-furanol in the presence of a base. TFB has been extensively studied for its potential applications in the development of new drugs, and its mechanism of action is not fully understood. TFB has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several potential future directions for research on TFB have been identified.
合成法
The synthesis of TFB involves the reaction of 4-tert-butylbenzoyl chloride with tetrahydro-3-furanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields TFB as a white crystalline solid with a purity of over 95%.
科学的研究の応用
TFB has been extensively studied for its potential applications in various scientific fields. One of the primary applications of TFB is in the development of new drugs. TFB has been found to exhibit significant activity against various cancer cell lines, including prostate, breast, and lung cancer cells. Studies have also shown that TFB can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-tert-butyl-N-(oxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)12-6-4-11(5-7-12)14(17)16-13-8-9-18-10-13/h4-7,13H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQPYWRGAOXHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluoro-4-methylbenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6037368.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6037376.png)
![N-{1-[1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B6037378.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B6037384.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6037402.png)

![6-oxo-1-(2-phenylethyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6037420.png)
![2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6037429.png)
![4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B6037432.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6037436.png)
![3-[(3-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6037449.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6037456.png)
![1-(2,2-dimethylpropyl)-3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6037457.png)